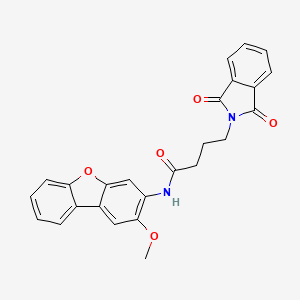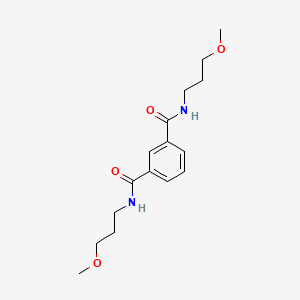
4-bromobenzyl 4-formylbenzoate
Overview
Description
4-Bromobenzyl 4-formylbenzoate is an organic compound with the molecular formula C15H11BrO3 It consists of a benzene ring substituted with a bromomethyl group and a formylbenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobenzyl 4-formylbenzoate typically involves the esterification of 4-bromobenzyl alcohol with 4-formylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzyl 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines, thiols, or cyanides
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium cyanide in dimethylformamide (DMF) at elevated temperatures
Major Products:
Oxidation: 4-Bromobenzyl 4-carboxybenzoate.
Reduction: 4-Bromobenzyl 4-hydroxymethylbenzoate.
Substitution: 4-Cyanobenzyl 4-formylbenzoate
Scientific Research Applications
4-Bromobenzyl 4-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. .
Biology: The compound can be used in the development of bioconjugates for labeling and imaging studies. .
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins, due to its reactive functional groups
Mechanism of Action
The mechanism of action of 4-bromobenzyl 4-formylbenzoate depends on its specific application. In bioconjugation, the formyl group reacts with primary amines to form Schiff bases, which are stable and can be used to link biomolecules. In medicinal chemistry, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved would depend on the specific derivative and its intended use .
Comparison with Similar Compounds
4-Bromobenzyl chloride (C7H6BrCl): Similar in structure but with a chloride group instead of a formylbenzoate group.
4-Bromobenzyl cyanide (C8H6BrN): Contains a cyanide group instead of a formylbenzoate group.
4-Bromobenzyl alcohol (C7H7BrO): Contains a hydroxymethyl group instead of a formylbenzoate group.
Uniqueness: 4-Bromobenzyl 4-formylbenzoate is unique due to the presence of both a bromomethyl group and a formylbenzoate group. This combination of functional groups allows for diverse chemical reactivity and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(4-bromophenyl)methyl 4-formylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c16-14-7-3-12(4-8-14)10-19-15(18)13-5-1-11(9-17)2-6-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCFXJIACIUZFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(2,4-Dimethylphenyl)ethylcarbamoyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B4842189.png)
![METHYL 5-METHYL-2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B4842201.png)

![N-[3-(4-nitrophenoxy)propyl]butan-1-amine](/img/structure/B4842213.png)
![3,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4842216.png)
![N-(4-chlorophenyl)-6-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B4842218.png)
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B4842231.png)
![(2E)-2-[(2,6-Dichloro-3-nitrophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one](/img/structure/B4842239.png)
![N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE](/img/structure/B4842242.png)
![4-FLUORO-N~1~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE](/img/structure/B4842248.png)
![N-(4-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide](/img/structure/B4842259.png)
![2,4-dichloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide](/img/structure/B4842295.png)
![3-[2-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B4842297.png)
